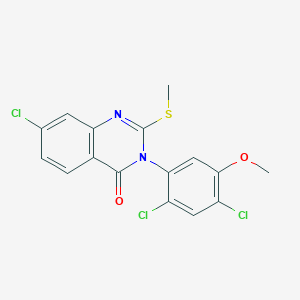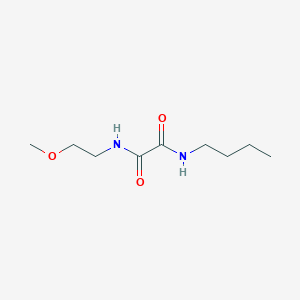
N-butyl-N'-(2-methoxyethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-butyl-N’-(2-methoxyethyl)oxamide” is a compound with an oxamide group. Oxamides are organic compounds that contain the functional group RC(O)N(R’)C(O)R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms . They can have various properties and uses depending on the specific groups attached to the oxamide group.
Molecular Structure Analysis
The molecular structure of “N-butyl-N’-(2-methoxyethyl)oxamide” would consist of an oxamide group (a carbon atom doubly bonded to two oxygen atoms and singly bonded to two nitrogen atoms) with a butyl group (four carbon atoms in a row) attached to one nitrogen atom and a 2-methoxyethyl group (a two-carbon chain with a methoxy group attached to the second carbon) attached to the other nitrogen .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving “N-butyl-N’-(2-methoxyethyl)oxamide”. Oxamides in general can undergo various reactions, including hydrolysis to form amines and carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-butyl-N’-(2-methoxyethyl)oxamide” would depend on its specific structure. Some general properties can be predicted based on the structure, such as its polarity and potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives
A study by Martínez-Martínez et al. (1998) delves into the synthesis and structural investigation of various oxamide derivatives, including those similar to N-butyl-N'-(2-methoxyethyl)oxamide. These compounds are noted for their stabilization through intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms. The research highlights the correlation between the 1H NMR Δδ/ΔT value of the amide proton and the 15N NMR chemical shift, emphasizing the importance of understanding hydrogen bonding in the design and functionality of such compounds (Martínez-Martínez et al., 1998).
New Supramolecular Packing Motifs
Research by Lightfoot et al. (1999) uncovers novel supramolecular packing motifs in derivatives of oxamides, such as the structure of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide. This structure showcases a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a new mode of organization that could be relevant to certain columnar liquid crystals (Lightfoot et al., 1999).
Electrochemical Properties and Electrocatalytic Reactions
A comprehensive review by Nutting et al. (2018) explores the electrochemical properties and applications of N-oxyl compounds in catalysis, particularly in the selective oxidation of organic molecules. While not directly focusing on this compound, this research provides valuable insights into the broader category of N-oxyl compounds and their potential in various electrosynthetic reactions (Nutting et al., 2018).
Mineralization of Recalcitrant Acids by Electrochemical Processes
A study by Garcia-Segura and Brillas (2011) investigates the mineralization of oxalic and oxamic acids through electrochemical advanced oxidation processes (EAOPs), using a boron-doped diamond anode. While this research does not specifically mention this compound, it highlights the challenges and solutions in the degradation of related compounds, which could inform future studies on the environmental impact and degradation pathways of oxamide derivatives (Garcia-Segura & Brillas, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-butyl-N'-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-4-5-10-8(12)9(13)11-6-7-14-2/h3-7H2,1-2H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKMRIIXJKIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

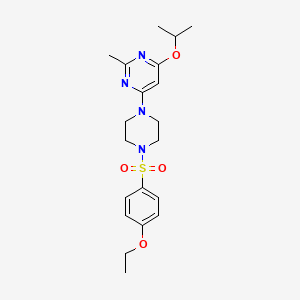
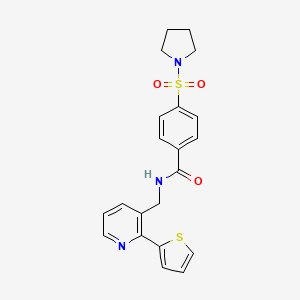
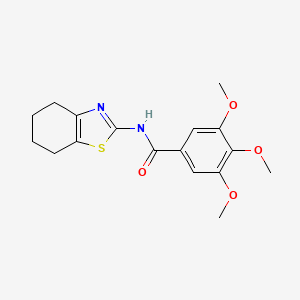
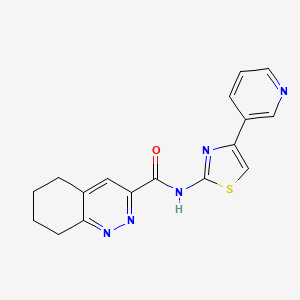
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2899679.png)
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2899682.png)

![3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2899684.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2899685.png)

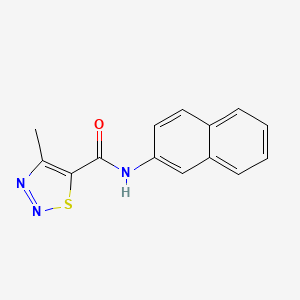
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2899689.png)

